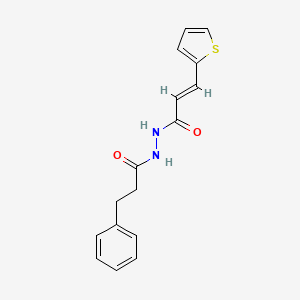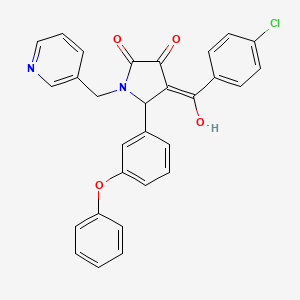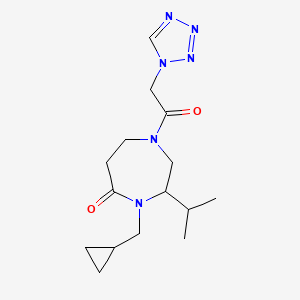
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide, also known as PTAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been its potential as an anti-inflammatory agent. Studies have shown that N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of research has been its potential as an anticancer agent. Studies have shown that N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the growth and proliferation of cancer cells in animal models.
作用機序
The exact mechanism of action of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in inflammation and cancer cell growth. N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to have a range of biochemical and physiological effects. In animal models, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to reduce inflammation, inhibit cancer cell growth and proliferation, and induce apoptosis in cancer cells. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
実験室実験の利点と制限
One advantage of using N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in lab experiments is its relatively low toxicity compared to other chemical compounds. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several areas of future research that could further explore the potential applications of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide. One area of research could be the development of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies could investigate the mechanisms of action of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide and its potential interactions with other chemical compounds. Finally, studies could investigate the potential use of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy.
合成法
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can be synthesized through a multistep process that involves the reaction of thioacetamide with ethyl acetoacetate, followed by the reaction of the resulting product with benzaldehyde and hydrazine hydrate. The final product is obtained through purification and crystallization steps.
特性
IUPAC Name |
3-phenyl-N'-[(E)-3-thiophen-2-ylprop-2-enoyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15(10-8-13-5-2-1-3-6-13)17-18-16(20)11-9-14-7-4-12-21-14/h1-7,9,11-12H,8,10H2,(H,17,19)(H,18,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMDSCKZKRLAFQ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide](/img/structure/B5440877.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5440885.png)
![6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone](/img/structure/B5440897.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440906.png)
![1-[(4-methoxypiperidin-1-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5440913.png)
![3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5440914.png)
![N-[2-(1H-imidazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5440918.png)
![1'-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5440920.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5440928.png)

![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5440931.png)
![methyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5440960.png)
![N-propyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5440970.png)